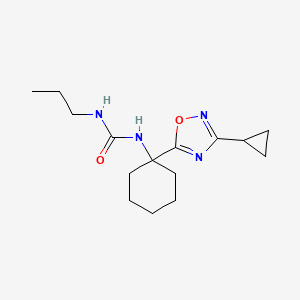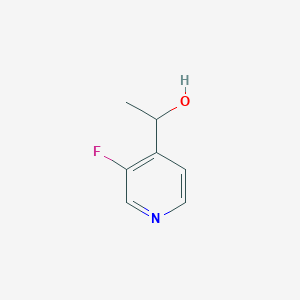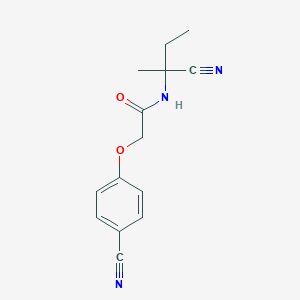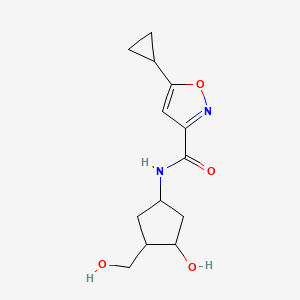
1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-propylurea” is a complex organic molecule. It contains a cyclohexyl group, a propylurea group, and a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of appropriate precursors. The cyclopropyl and cyclohexyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-oxadiazole ring, which is a heterocyclic ring containing two carbon atoms, one nitrogen atom, and two oxygen atoms. This ring is attached to a cyclohexyl group and a cyclopropyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, which is known to participate in various chemical reactions. The cyclopropyl and cyclohexyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazole ring could contribute to its polarity, while the cyclopropyl and cyclohexyl groups could influence its hydrophobicity .科学的研究の応用
Anticancer Applications
Research on 1,3,4-oxadiazole derivatives has identified compounds with potential as anticancer agents. For example, 3-aryl-5-aryl-1,2,4-oxadiazoles have been found to induce apoptosis in breast and colorectal cancer cell lines, suggesting their utility as anticancer agents. The molecular target of these compounds has been identified as TIP47, an IGF II receptor-binding protein, highlighting a specific mechanism of action that could be exploited for therapeutic purposes (Zhang et al., 2005).
Antiepileptic Activity
Another study focused on novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating their structural prerequisites for anticonvulsant activity. The study suggests these compounds' potential in addressing epilepsy, with specific compounds exhibiting significant activity in various seizure models (Rajak et al., 2013).
Insecticidal Activities
1,3,4-oxadiazoles have also been synthesized and evaluated for their insect growth regulatory activity against armyworm larvae. Specific compounds demonstrated good insecticidal activities, indicating the potential use of these derivatives as insecticides (Shi et al., 2001).
Synthesis and Structural Analysis
Research into the synthesis of 1,3,4-oxadiazole derivatives, including those with cyclopropyl and cyclohexyl groups, has been extensive. Studies have explored various synthetic routes and structural analyses to better understand these compounds' characteristics and potential applications. For example, the synthesis of pyridyl and cyclohexyl substituted derivatives has been reported, with detailed structural characterization provided (Ebrahimi, 2010).
Biological Evaluation for Various Activities
Beyond anticancer and antiepileptic potentials, 1,3,4-oxadiazole derivatives have been synthesized and biologically evaluated for various activities, including antidiabetic, anti-inflammatory, and additional anticancer activities. These studies underscore the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry and drug development (Kavitha et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-2-10-16-14(20)18-15(8-4-3-5-9-15)13-17-12(19-21-13)11-6-7-11/h11H,2-10H2,1H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICFFRQRKXDIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1(CCCCC1)C2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
